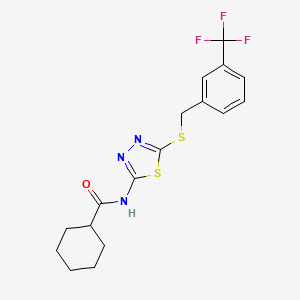

N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

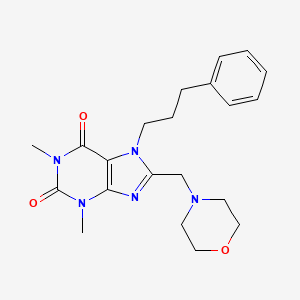

Overview

Description

“N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide” is a chemical compound with the molecular formula C17H18F3N3OS2. It is related to 5-{[3-(Trifluoromethyl)benzyl]thio}-1,3,4-thiadiazole-2-thiol, which has a molecular weight of 308.37 .

Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethyl azide reagents in copper-catalyzed azide-alkyne cycloaddition (click reaction) . The synthesis of amide bonds can be formed via the expulsion of a molecule of water .Molecular Structure Analysis

The molecular structure of similar compounds like 3,5-Bis(trifluoromethyl)benzyl alcohol has been analyzed . The molecular formula of this compound is C9H6F6O, with an average mass of 244.134 Da and a monoisotopic mass of 244.032288 Da .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve copper-catalyzed azide-alkyne cycloaddition (click reaction) . This reaction is used to functionalize biomolecules, advanced materials, or polymers containing an alkyne .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 3,5-Bis(trifluoromethyl)benzyl alcohol have been analyzed . The density of this compound is 1.4±0.1 g/cm3, and it has a boiling point of 173.9±35.0 °C at 760 mmHg .Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized in a moderate yield by a solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine at 140 °C for 24 hours under metal- and catalyst-free conditions . This practical method was conducted in air without any special treatment or activation . The compound was fully characterized by IR, UV–Vis, 1D and 2D NMR spectroscopy, mass spectrometry, and elemental analysis .

DFT Quantum-Chemical Studies

Density Functional Theory (DFT) studies have been conducted on this compound. Molecular electrostatic potential studies, determination of quantum descriptors, fundamental vibrational frequencies, and intensity of vibrational bands were computed by DFT using the B3LYP method with 6-311+G (d,p) basis set in gas phase . Simulation of the infrared spectrum using the results of these calculations led to good agreement with the observed spectral patterns .

Application in Lithium-Sulfur Batteries

A 3,5-bis(trifluoromethyl)benzyl modified triazine-based covalent organic framework was synthesized using this compound . The high electronegativity and large steric hindrance of the modified separator successfully suppressed the diffusion of polysulfides, leading to improved capacity and cyclic stability of Lithium-Sulfur (Li–S) batteries . Cells with the modified separator exhibited a high initial capacity of 1205 mA h g −1 at 0.2C and 657 mA h g −1 at 3.0C .

Antimicrobial Studies

Although not directly related to the compound you asked, it’s worth noting that similar compounds with the 3,5-bis(trifluoromethyl)benzyl group have been used in the design, synthesis, and antimicrobial studies of novel antibiotics . These compounds are urgently needed to tackle antibiotic-resistant bacterial infections .

Safety and Hazards

properties

IUPAC Name |

N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3OS2/c18-17(19,20)13-8-4-5-11(9-13)10-25-16-23-22-15(26-16)21-14(24)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSBAEFCYDYXMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2547097.png)

![5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2547101.png)

![3-[2-Oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2547102.png)

![N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547104.png)

![5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid](/img/structure/B2547105.png)

![N-[2-({1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}amino)-2-oxoethyl]benzamide](/img/structure/B2547108.png)

![2-(4-(mesitylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2547110.png)

![1-(indolin-1-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone](/img/structure/B2547114.png)